B1578762 Beta-Amyloid (17-21)

Beta-Amyloid (17-21)

カタログ番号: B1578762
分子量: 595.7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (17-21) is a useful research compound. Molecular weight is 595.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-21) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-21) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding Beta-Amyloid (17-21)

Beta-Amyloid (17-21) is a peptide derived from the cleavage of amyloid precursor protein (APP). It is part of the larger family of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. The accumulation of these peptides leads to the formation of amyloid plaques, a hallmark of AD.

Scientific Research Applications

  • Pathophysiological Studies
    • Role in Amyloid Plaque Formation : Research indicates that Beta-Amyloid (17-21) contributes to the aggregation of amyloid plaques. Studies have shown that this fragment can influence the aggregation kinetics of longer beta-amyloid peptides, particularly Aβ42, which is more toxic and prone to aggregation than Aβ40 .
    • Neurotoxicity : Beta-Amyloid (17-21) has been shown to exhibit neurotoxic effects, leading to synaptic dysfunction and neuronal death. This toxicity is linked to its ability to form oligomers that disrupt cellular homeostasis and promote neuroinflammation .
  • Therapeutic Targeting
    • Monoclonal Antibodies : Recent advancements in therapeutic strategies include the development of monoclonal antibodies targeting specific beta-amyloid fragments. For instance, therapies such as aducanumab and lecanemab target aggregated forms of beta-amyloid, showing promise in reducing plaque burden and improving cognitive function .
    • BACE Inhibitors : Beta-secretase 1 (BACE1) inhibitors aim to reduce the production of beta-amyloid peptides, including Beta-Amyloid (17-21). Clinical trials have explored compounds like LY2886721, which showed initial promise but faced challenges in safety and efficacy during Phase 2 trials .
  • Biomarker Development
    • Diagnostic Tools : The measurement of beta-amyloid levels in cerebrospinal fluid (CSF) or through positron emission tomography (PET) imaging has become a crucial diagnostic tool for Alzheimer's disease. Beta-Amyloid (17-21) can serve as a biomarker for early detection and monitoring of disease progression .

Case Studies

StudyFocusFindings
Gowing et al. (1994)Aβ Fragment AnalysisFound that Aβ17–42 is extractable from diffuse plaques but not from cored plaques, suggesting distinct roles in amyloid deposition .
Nature Review (2023)Aβ-based TherapiesDiscussed recent successes in Aβ-targeted therapies such as lecanemab and aducanumab, highlighting their mechanisms involving beta-amyloid aggregates .
MDPI Study (2022)Neuroprotective RoleDemonstrated that lower concentrations of Aβ can exhibit neuroprotective properties, enhancing synaptic plasticity and neurogenesis .

特性

分子量

595.7

配列

LVFFA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。